delta(8)-Thc-11-oic acid
CAS No.: 39690-06-7
Cat. No.: VC1629150
Molecular Formula: C21H28O4
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39690-06-7 |
|---|---|
| Molecular Formula | C21H28O4 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
| Standard InChI | InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h8,10-11,15-16,22H,4-7,9,12H2,1-3H3,(H,23,24)/t15-,16-/m1/s1 |
| Standard InChI Key | OGXXAQFMAFTSRU-HZPDHXFCSA-N |
| Isomeric SMILES | CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O |
| SMILES | CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O |
| Canonical SMILES | CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O |
Introduction
Chemical Identity and Structure
Delta(8)-THC-11-oic acid is formally known as 11-nor-delta(8)-tetrahydrocannabinol-9-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 39690-06-7. This compound represents a metabolite of delta(8)-tetrahydrocannabinol, formed through biological oxidation processes in the body.
Physical and Chemical Properties
The compound possesses specific physical and chemical characteristics that define its behavior in biological systems and analytical procedures.
Table 1: Key Chemical Properties of Delta(8)-THC-11-oic acid
| Property | Value |
|---|---|
| Molecular Formula | C21H28O4 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
| Alternative Names | 11-Nor-delta(8)-tetrahydrocannabinol-9-carboxylic acid, 9-carboxy-11-nor-delta-8-tetrahydrocannabinol |
The molecular structure features a carboxylic acid functional group, which distinguishes it from the parent compound delta(8)-tetrahydrocannabinol. This structural difference significantly impacts its biological activity and physicochemical properties .
Metabolism and Pharmacokinetics
Metabolic Pathway
Delta(8)-THC undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of 11-hydroxy-delta(8)-THC and subsequently to delta(8)-THC-11-oic acid through oxidation processes. This metabolic pathway represents a critical aspect of delta(8)-THC's pharmacokinetics in mammalian systems .
The conversion involves two primary steps:
-
Hydroxylation of delta(8)-THC to form 11-hydroxy-delta(8)-THC
-
Further oxidation to form delta(8)-THC-11-oic acid
Detection in Biological Samples
Research has established reliable methods for detecting delta(8)-THC-11-oic acid in biological samples, particularly plasma. A sensitive liquid chromatography-mass spectrometry (LC-MS) method has been developed for the estimation of both delta(8)-THC and its metabolite in guinea pig plasma following topical application .
Table 2: Analytical Parameters for Delta(8)-THC-11-oic acid Detection
| Parameter | Value |
|---|---|
| Extraction Method | Liquid-liquid extraction |
| Detection Mode | Negative-mode electrospray ionization |
| Recovery Rate | 88.2% |
| Lower Limit of Quantification (LLOQ) | 7.26 nM |
| Plasma Concentration Range (After Topical Application) | 19.66-23.17 nM |
| Lag Period | 0.3-2.2 hours |
This analytical method demonstrates high selectivity, sensitivity, and reproducibility for determining delta(8)-THC-11-oic acid at low concentrations in small plasma volumes, making it valuable for pharmacokinetic studies and potentially for forensic applications .
Pharmacological Properties
Receptor Interactions
Unlike delta(9)-THC, which has strong binding affinity for cannabinoid receptors CB1 and CB2, delta(8)-THC derivatives demonstrate different receptor interaction profiles. Research indicates that delta(8)-THC acts as a partial agonist at cannabinoid receptors, exhibiting approximately 50% lower potency compared to delta(9)-THC .
Delta(8)-THC-11-oic acid's pharmacological profile appears to differ from its parent compound, potentially offering therapeutic benefits without pronounced psychoactive effects. This characteristic makes it particularly interesting for medical applications .
Derivatives and Analogues
CT-3 (1',1'-Dimethylheptyl-delta-8-tetrahydrocannabinol-11-oic acid)
A notable analogue of delta(8)-THC-11-oic acid is CT-3, also known as 1',1'-Dimethylheptyl-delta-8-tetrahydrocannabinol-11-oic acid. This compound has been investigated for its potential as an anti-inflammatory and analgesic drug by Atlantic Pharmaceuticals .
Studies with CT-3 have focused on:
-
Effects on overt symptom complex (Irwin's test)
-
Nociception (pain perception)
-
Gastrointestinal ulceration
-
Pharmacological availability after different administration routes (intragastric and intraperitoneal)
This research suggests that structural modifications to delta(8)-THC-11-oic acid can enhance its therapeutic potential, particularly for pain and inflammation management.
Comparison with Other Cannabinoid Metabolites
Table 3: Comparison of Delta(8)-THC-11-oic acid with Related Compounds
| Compound | Psychoactivity | Primary Therapeutic Potential | Receptor Affinity |
|---|---|---|---|
| Delta(8)-THC-11-oic acid | Minimal | Analgesic | Lower CB1/CB2 affinity |
| Delta(9)-THC-11-oic acid | None | Analgesic, Anti-inflammatory | Low CB1/CB2 affinity |
| Ajulemic Acid (AJA) | Reduced | Enhanced anti-inflammatory, Analgesic | Modified CB receptor binding |
| Parent Delta(8)-THC | Moderate | Various | Partial CB1/CB2 agonist |
Ajulemic acid (AJA), a synthetic analogue designed based on THC metabolites, represents a "first-in-class" chemical entity created to have increased anti-inflammatory properties and reduced psychotropic activity compared to its THC parent. Clinical trials have shown AJA to be well-tolerated and effective in reducing chronic neuropathic pain without major adverse effects, suggesting similar potential for optimized derivatives of delta(8)-THC-11-oic acid .
Analytical Considerations
Synthesis and Preparation
The synthesis of delta(8)-THC-11-oic acid can be approached through multiple pathways. One documented method involves starting with the preparation of a tricyclic intermediate, using commercially available p-menthadienol (PMD) and 1,1-dimethylheptyl resorcinol (DMHR) under acid conditions to promote cyclization and obtain the tricyclic skeleton .
Key steps in the synthesis process include:
-
Protection of the phenol group with a TBS group
-
SeO₂-mediated allylic oxidation to install the C11 functional group
-
Reduction of the generated aldehyde with NaBH₄
-
Further modifications to establish the carboxylic acid functionality
These synthetic approaches provide valuable insights for researchers seeking to produce delta(8)-THC-11-oic acid for further study or pharmaceutical development .
Detection Challenges
The structural similarity between delta(8)-THC-11-oic acid and other cannabinoid metabolites presents challenges for selective detection in biological samples, particularly in forensic and clinical settings. The LC-MS method developed for delta(8)-THC-11-oic acid represents an important advancement in addressing these challenges, offering high selectivity even with small sample volumes .
Research Applications and Future Directions
Drug Development Opportunities
The relatively milder activity profile of delta(8)-THC derivatives compared to delta(9)-THC compounds suggests opportunities for developing medications with reduced side effects. Research on compounds like CT-3 indicates potential applications in:
-
Pain management
-
Anti-inflammatory therapy
-
Neuroprotection
-
Other therapeutic areas traditionally associated with cannabinoids
Further research into structure-activity relationships could yield optimized derivatives with enhanced therapeutic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume